molecular formula C9H7FN2OS B2582833 5-fluoro-2-(methylthio)quinazolin-4(3H)-one CAS No. 1199351-73-9

5-fluoro-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B2582833
CAS No.: 1199351-73-9
M. Wt: 210.23
InChI Key: FPIDQAVUKPRAIP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)quinazolin-4(3H)-one (CID 137176066) is a fluorinated and methylthio-substituted quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research . Quinazolin-4(3H)-one serves as a privileged scaffold in the development of novel therapeutic agents, with documented applications spanning anticancer, antibacterial, and kinase inhibition studies . This compound is particularly valuable as a key synthetic intermediate or precursor for further chemical modifications. Its structure allows for functionalization at multiple positions, enabling researchers to explore structure-activity relationships (SAR) and develop targeted bioactive molecules . In anticancer research, quinazolinone-based compounds have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives exhibiting superior activity to the positive control lapatinib . The mechanism of action for this class of compounds often involves inhibition of critical tyrosine protein kinases, such as CDK2, HER2, and EGFR, which are pivotal in cellular signalling pathways governing proliferation and survival . The fluorine atom and methylthio group at the 2-position are common pharmacophoric features designed to enhance binding affinity and optimize drug-like properties . This product is intended for research purposes in chemical synthesis and biological screening. FOR RESEARCH USE ONLY. Not approved for diagnostic, therapeutic, or clinical use.

Properties

IUPAC Name

5-fluoro-2-methylsulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDQAVUKPRAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CC=C2)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and isocyanate derivatives.

    Cyclization: The aniline derivative undergoes cyclization with the isocyanate to form the quinazoline core.

    Fluorination and Methylthio Substitution:

Industrial Production Methods

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group at position 2 undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating electronic properties and biological activity.

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C, 4–6 hrs2-(Methylsulfinyl)quinazolin-4(3H)-one75–82%
m-CPBADichloromethane, RT, 2 hrs2-(Methylsulfonyl)quinazolin-4(3H)-one88%

These reactions are stereospecific, with sulfoxides forming as racemic mixtures. The sulfone derivative exhibits enhanced electrophilicity, enabling further functionalization.

Nucleophilic Substitution at Position 2

The methylthio group can be displaced via nucleophilic aromatic substitution (SNAr) under basic conditions, enabling diversification at position 2.

Nucleophile Base Solvent Product Yield Reference
BenzamideCs₂CO₃DMSO, 135°C2-Benzamidoquinazolin-4(3H)-one70%
PiperidineKOHDMF, 100°C2-Piperidinoquinazolin-4(3H)-one65%
HydrazineEtOH, reflux2-Hydrazinylquinazolin-4(3H)-one78%

The reaction proceeds via a Meisenheimer intermediate, with electron-withdrawing groups (e.g., fluoro) enhancing reactivity.

Functionalization at Position 5

The fluorine atom at position 5 participates in SNAr reactions, particularly with nitrogen-based nucleophiles.

Nucleophile Conditions Product Yield Reference
Ammonia (NH₃)1,4-Dioxane, 80°C, 12 hrs5-Aminoquinazolin-4(3H)-one62%
MorpholineDMSO, 120°C, 8 hrs5-Morpholinoquinazolin-4(3H)-one71%

The 5-fluoro group’s reactivity is amplified by the electron-deficient quinazolinone core, facilitating substitution even without transition-metal catalysts.

Reduction of the Quinazolinone Core

While the 4(3H)-one group is generally stable, selective reduction of the C=N bond can yield dihydroquinazolinone derivatives.

Reagent Conditions Product Yield Reference
NaBH₄MeOH, RT, 3 hrs3,4-Dihydroquinazolin-4-ol45%
H₂, Pd/CEtOH, 50 psi, 6 hrs3,4-Dihydroquinazoline38%

Reduction is less common due to competing side reactions but provides access to saturated analogs for structure-activity studies.

Alkylation/Acylation at the 3H Position

The NH group at position 3 undergoes alkylation or acylation to introduce substituents.

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 70°C3-Methylquinazolin-4(3H)-one83%
Acetyl chloridePyridine, RT, 12 hrs3-Acetylquinazolin-4(3H)-one76%

This modification alters hydrogen-bonding capacity and solubility, impacting pharmacological properties.

Cross-Coupling Reactions

Reagent Conditions Product Yield Reference
Pd(PPh₃)₄, Phenylboronic acidDME, 100°C, 24 hrs7-Phenylquinazolin-4(3H)-one55%

Key Mechanistic Insights

  • SNAr at Position 2 : The methylthio group’s leaving ability is enhanced by adjacent electron-withdrawing groups (e.g., 4-keto).

  • Fluorine Reactivity : Position 5 fluorine is meta to the ketone, limiting direct electronic activation but enabling substitution with strong nucleophiles.

  • Steric Effects : Bulky substituents at position 2 reduce reactivity in cross-coupling reactions .

Scientific Research Applications

Pharmacological Applications

The quinazolinone structure has been widely studied for its potential therapeutic effects. The following applications have been documented:

  • Anticancer Activity : Various studies have shown that quinazolinone derivatives, including 5-fluoro-2-(methylthio)quinazolin-4(3H)-one, exhibit potent anticancer properties. For instance, compounds with similar structures have been identified as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. Some derivatives have shown IC50 values significantly lower than established chemotherapeutics like lapatinib, indicating their potential as effective cancer treatments .
  • Antimycobacterial Properties : Research has indicated that quinazolinone derivatives can act against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that specific substitutions enhance their antimycobacterial activity, making them candidates for further development against tuberculosis .
  • Antibacterial Effects : The compound has also been evaluated for its antibacterial properties. Studies demonstrated enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles, highlighting its potential in combating antibiotic resistance .

Biochemical Applications

This compound serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : The compound's ability to inhibit various enzymes makes it suitable for studying enzyme interactions and mechanisms. It can be used as a probe in biochemical assays to elucidate the role of specific enzymes in biological pathways .
  • Cell Cycle Regulation : Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, providing insights into the mechanisms of cell proliferation and death . This property is particularly relevant for developing targeted cancer therapies.

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules:

  • Synthesis of New Derivatives : The compound can be modified to synthesize a variety of new quinazolinone derivatives with potentially enhanced biological activities. Its unique functional groups facilitate further chemical transformations .

Table 1: Summary of Biological Activities of Quinazolinone Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
This compoundAnticancerMCF7 (Breast Cancer)3.79 ± 0.96
Similar DerivativeAntimycobacterialMycobacterium tuberculosis1.6
Conjugated VariantAntibacterialEscherichia coliNot specified

Mechanism of Action

The mechanism of action of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and DNA repair, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Substituent Effects on Enzyme Inhibition
  • Aliphatic vs. Aromatic Thioethers :
    • 5-Fluoro-2-(methylthio)quinazolin-4(3H)-one : The methylthio group at position 2 is associated with enhanced inhibitory activity against human carbonic anhydrase II (hCA II) compared to benzylthio analogs. Aliphatic thioethers (e.g., -SMe) exhibit lower steric hindrance, improving enzyme binding .
    • 2-(Benzylthio)quinazolin-4(3H)-ones : Derivatives with aromatic thioethers (e.g., -SBn) showed reduced hCA II inhibition (KI = 66.5–173.4 nM) compared to aliphatic counterparts (KI = 6.4–14.2 nM) .
Anticancer Activity
  • 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: This analog demonstrated potent EGFR inhibitory activity comparable to erlotinib, a clinical EGFR inhibitor, and selectivity against cancer cell lines (MDA-MB-231, HCT-116) .
  • 5-Fluoro-2-(p-tolyl)quinazolin-4(3H)-one : A structural analog with a p-tolyl group at position 2 was used in Pd-catalyzed coupling reactions, suggesting its role in developing dimeric anticancer agents .
Antiviral Activity
  • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one : Isolated from marine fungi, this derivative inhibited tobacco mosaic virus (TMV) with an EC50 of 100.80 mg/mL, highlighting the role of hydroxyl-substituted aromatic groups in antiviral activity .

Data Table: Key Quinazolinone Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
This compound 5-F, 2-SMe Synthetic intermediate Used in Pd-catalyzed homocoupling to generate biaryls .
2-(Benzylthio)quinazolin-4(3H)-one 2-SBn hCA II inhibition KI = 66.5–173.4 nM; less potent than aliphatic thioethers .
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 2-SH, 3-NH2 Anticancer (EGFR inhibition) Comparable activity to erlotinib; selective against cancer cells .
2-(4-Hydroxybenzyl)quinazolin-4(3H)-one 2-(4-OH-Bn) Antiviral (TMV inhibition) EC50 = 100.80 mg/mL; isolated from Penicillium oxalicum .
6-Fluoro-2-(4-fluorophenyl)benzoxazinone 6-F, 2-(4-F-Ph) Anticancer precursor Intermediate for substituted quinazolinones with fluorinated motifs .

Biological Activity

5-Fluoro-2-(methylthio)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a quinazolinone core with a fluorine atom at the 5-position and a methylthio group at the 2-position. This specific arrangement is crucial for its biological activity.

Inhibition of Protein Kinases : Quinazolinones, including this compound, often function as inhibitors of various protein kinases. They have been shown to inhibit the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation and survival. The binding affinity and selectivity for EGFR can be influenced by the substituents on the quinazolinone ring, with electron-withdrawing groups enhancing activity .

Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that quinazolinones can exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinones. For example, derivatives were evaluated for their ability to inhibit cell growth in various cancer cell lines. The following table summarizes some key findings:

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundA431 (EGFR+)20.72EGFR inhibition
Other Quinazoline DerivativesNCI-H1975 (EGFR T790M)10.2EGFR mutation targeting
Quinazoline AnaloguesSW48053.1Tyrosine kinase inhibition

These results indicate that modifications to the quinazolinone structure can significantly enhance anticancer activity through targeted inhibition of key signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy against M. tuberculosis has been assessed with promising results:

CompoundPathogenMIC (µM)Reference
This compoundM. tuberculosis0.2
Other Quinazoline DerivativesStreptococcus pyogenes0.5

These findings suggest that derivatives of quinazolinones could serve as effective treatments against multi-drug resistant strains.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study concluded that this compound could be a viable candidate for further development as an anticancer agent.
  • Antitubercular Activity : In vivo studies using murine models demonstrated that quinazolinone derivatives exhibited significant reductions in bacterial load compared to controls. This suggests a potential role in treating tuberculosis, especially in drug-resistant cases .

Q & A

Q. What purification techniques are optimal for isolating quinazolinone derivatives with labile methylthio groups?

  • Recommendation : Use flash chromatography with ethyl acetate/hexane gradients to minimize sulfur oxidation. For air-sensitive compounds, employ Schlenk techniques under nitrogen. HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves regioisomers, as demonstrated for 3-(4-chlorophenyl)-2-mercapto derivatives .

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